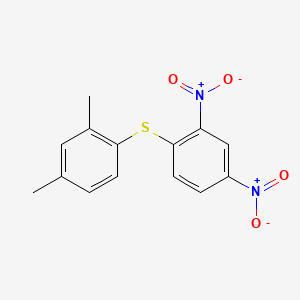![molecular formula C24H19N5O2 B13442107 4-Des[(4-Methyl-1-piperazinyl)methyl]-4-formyl Imatinib](/img/structure/B13442107.png)
4-Des[(4-Methyl-1-piperazinyl)methyl]-4-formyl Imatinib
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Des[(4-Methyl-1-piperazinyl)methyl]-4-formyl Imatinib is a derivative of Imatinib, a well-known tyrosine kinase inhibitor used primarily in the treatment of chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GIST)
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Des[(4-Methyl-1-piperazinyl)methyl]-4-formyl Imatinib typically involves the reaction of 1-Methylpiperazine with 4-Formylbenzoic acid . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves several steps, including the protection and deprotection of functional groups, and the use of various reagents to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
4-Des[(4-Methyl-1-piperazinyl)methyl]-4-formyl Imatinib undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in the formation of various substituted derivatives.
Aplicaciones Científicas De Investigación
4-Des[(4-Methyl-1-piperazinyl)methyl]-4-formyl Imatinib has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on various biological pathways.
Medicine: Investigated for its potential therapeutic applications, particularly in cancer treatment.
Industry: Used in the development of new pharmaceuticals and chemical products.
Mecanismo De Acción
The mechanism of action of 4-Des[(4-Methyl-1-piperazinyl)methyl]-4-formyl Imatinib involves its interaction with specific molecular targets, such as tyrosine kinases. By inhibiting these enzymes, the compound can interfere with signaling pathways that are crucial for the growth and proliferation of cancer cells . This inhibition can lead to the suppression of tumor growth and the induction of apoptosis in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
Imatinib: The parent compound, known for its use in cancer treatment.
4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride: An intermediate used in the synthesis of Imatinib.
4-[(4-Methylpiperazin-1-yl)methyl]benzaldehyde: Another related compound with similar structural features.
Uniqueness
4-Des[(4-Methyl-1-piperazinyl)methyl]-4-formyl Imatinib is unique due to its specific structural modifications, which may confer distinct biological activities and therapeutic potential compared to its parent compound and other related molecules.
Propiedades
Fórmula molecular |
C24H19N5O2 |
|---|---|
Peso molecular |
409.4 g/mol |
Nombre IUPAC |
4-formyl-N-[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]benzamide |
InChI |
InChI=1S/C24H19N5O2/c1-16-4-9-20(27-23(31)18-7-5-17(15-30)6-8-18)13-22(16)29-24-26-12-10-21(28-24)19-3-2-11-25-14-19/h2-15H,1H3,(H,27,31)(H,26,28,29) |
Clave InChI |
HCRUWADOEOYZDU-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)C=O)NC3=NC=CC(=N3)C4=CN=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


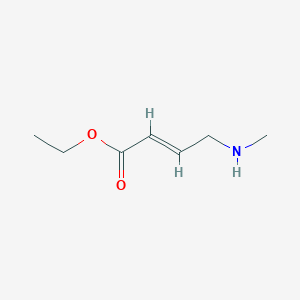


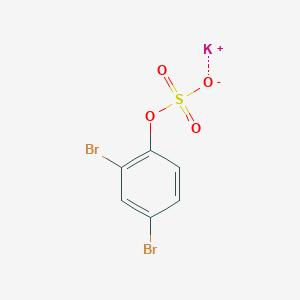
![2-(2-aminoethoxy)ethyl (2S)-2-[[(2S,3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-hydroxy-4-phenylbutanoyl]amino]-4-methylpentanoate](/img/structure/B13442063.png)

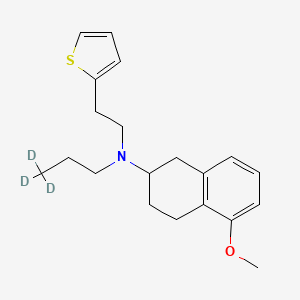
![5-(4-Hydroxyphenyl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-oxopentanamide](/img/structure/B13442077.png)
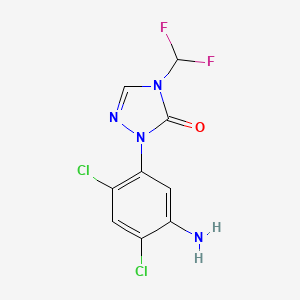
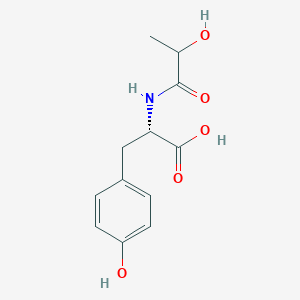

![(2R)-2-[3-[5-[(2R)-5,7-dihydroxy-4-oxo-2,3-dihydrochromen-2-yl]-2-hydroxyphenyl]-4-hydroxyphenyl]-5,7-dihydroxy-2,3-dihydrochromen-4-one](/img/structure/B13442096.png)

